molecular formula C13H10S2 B14292837 (Dibenzo[b,d]thiophen-2-yl)methanethiol CAS No. 113525-32-9

(Dibenzo[b,d]thiophen-2-yl)methanethiol

Cat. No.: B14292837
CAS No.: 113525-32-9
M. Wt: 230.4 g/mol
InChI Key: YDJSLEHRZODJHW-UHFFFAOYSA-N
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Description

(Dibenzo[b,d]thiophen-2-yl)methanethiol is an organic compound that belongs to the class of dibenzothiophenes This compound is characterized by a thiophene ring fused with two benzene rings and a methanethiol group attached to the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dibenzo[b,d]thiophen-2-yl)methanethiol typically involves the following steps:

    Formation of Dibenzothiophene: The initial step involves the formation of dibenzothiophene through a cyclization reaction of biphenyl-2-thiol.

    Introduction of Methanethiol Group: The methanethiol group is introduced at the second position of the thiophene ring using a substitution reaction. This can be achieved by reacting dibenzothiophene with a suitable thiolating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

    Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Dibenzo[b,d]thiophen-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

(Dibenzo[b,d]thiophen-2-yl)methanethiol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (Dibenzo[b,d]thiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: Lacks the methanethiol group but shares the core structure.

    Dibenzo[b,d]furan: Contains an oxygen atom instead of sulfur in the thiophene ring.

    Dibenzo[b,d]thiophen-4-yl)methanethiol: Similar structure with the methanethiol group at a different position.

Uniqueness

(Dibenzo[b,d]thiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group at the second position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This unique positioning allows for specific interactions and reactions that are not observed in similar compounds.

Properties

CAS No.

113525-32-9

Molecular Formula

C13H10S2

Molecular Weight

230.4 g/mol

IUPAC Name

dibenzothiophen-2-ylmethanethiol

InChI

InChI=1S/C13H10S2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2

InChI Key

YDJSLEHRZODJHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CS

Origin of Product

United States

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